

# Application Note: In Vitro Dissolution Testing of Cefdinir Oral Suspension Formulations

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Compound of Interest		
Compound Name:	Cefdinir (Omnicef)	
Cat. No.:	B1236009	Get Quote

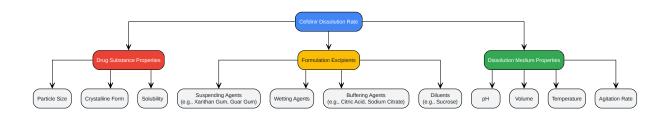
## Introduction

Cefdinir is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1] It is available as an oral suspension, a particularly important dosage form for pediatric and geriatric patients who may have difficulty swallowing solid dosage forms. The in vitro dissolution test for oral suspensions is a critical quality control parameter that ensures batch-to-batch consistency and can provide insights into the in vivo performance of the drug.[2] Cefdinir's solubility is pH-dependent, which can influence its dissolution characteristics.[3][4] This application note provides a detailed protocol for the in vitro dissolution testing of Cefdinir oral suspension formulations, consistent with the United States Pharmacopeia (USP) monograph.[5]

# **Factors Influencing Cefdinir Dissolution**

The dissolution of Cefdinir from an oral suspension is a multifaceted process influenced by several factors related to the drug substance, the formulation, and the testing conditions. Understanding these relationships is crucial for formulation development and ensuring product quality.





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Figure 1: Factors influencing Cefdinir dissolution.



## **Experimental Protocol**

This protocol is based on the USP monograph for Cefdinir for Oral Suspension.[5][6]

- 1. Materials and Reagents
- Cefdinir Oral Suspension Formulations (Test and Reference)
- USP Cefdinir Reference Standard (RS)
- Potassium Phosphate, Monobasic
- Sodium Phosphate, Dibasic, Anhydrous
- Phosphoric Acid
- Sodium Hydroxide
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Water (Deionized or HPLC Grade)
- 0.45 μm Syringe Filters
- 2. Equipment
- USP Dissolution Apparatus 2 (Paddle)
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Analytical Balance
- pH Meter
- · Volumetric flasks and pipettes
- Centrifuge



#### 3. Dissolution Test Parameters

Parameter	Setting
Apparatus	USP Apparatus 2 (Paddles)
Dissolution Medium	900 mL of 0.05 M Phosphate Buffer, pH 6.8
Temperature	37 ± 0.5 °C
Paddle Speed	50 rpm
Sampling Times	5, 10, 15, 20, 30, and 45 minutes
Sample Volume	10 mL

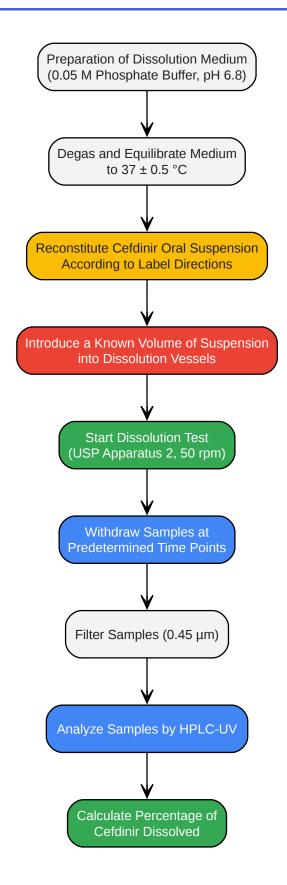
#### 4. Preparation of Solutions

- 0.05 M Phosphate Buffer (pH 6.8): Dissolve an appropriate amount of monobasic potassium phosphate and anhydrous dibasic sodium phosphate in water to make a 0.05 M solution.
  Adjust the pH to 6.8 ± 0.05 with phosphoric acid or sodium hydroxide. [5][6]
- HPLC Mobile Phase: A suitable mobile phase, as per validated methods, can be a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). For example, a mixture of 0.05 M phosphate buffer pH 4.5 and acetonitrile (50:50 v/v) can be used.[1]
- Standard Solution Preparation: Accurately weigh a suitable amount of USP Cefdinir RS and dissolve in the dissolution medium to prepare a stock solution. Dilute this stock solution with the dissolution medium to a final concentration similar to that expected in the samples.

#### 5. Experimental Workflow

The overall workflow for the dissolution testing of Cefdinir oral suspension is depicted in the following diagram.





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**Figure 2:** Experimental workflow for Cefdinir dissolution testing.



#### 6. Procedure

 Preparation of the Oral Suspension: Reconstitute the Cefdinir for oral suspension powder as directed on the product label. Ensure the suspension is uniform by shaking well before use.
 [7]

#### Dissolution Test:

- Set up the dissolution apparatus according to the parameters in the table above.
- Once the medium has equilibrated to 37 ± 0.5 °C, carefully introduce a accurately measured volume of the reconstituted suspension into each vessel.
- Start the paddles immediately.
- At each specified time point, withdraw 10 mL of the sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

#### Sample Analysis:

- $\circ$  Filter the withdrawn samples through a 0.45  $\mu m$  syringe filter, discarding the first few mL of the filtrate.
- Analyze the filtered samples by HPLC. A typical detection wavelength for Cefdinir is 254 nm or 290 nm.[1][5]
- Calculate the percentage of Cefdinir dissolved at each time point using the peak areas from the sample and standard chromatograms.

### **Data Presentation**

The dissolution profiles of three hypothetical Cefdinir oral suspension formulations (a reference product and two test formulations) are presented below.



Time (minutes)	Reference Formulation (% Dissolved)	Test Formulation A (% Dissolved)	Test Formulation B (% Dissolved)
5	78	75	65
10	89	88	82
15	94	93	90
20	97	96	95
30	99	98	98
45	100	99	99

## Conclusion

This application note provides a comprehensive protocol for the in vitro dissolution testing of Cefdinir oral suspension formulations. Adherence to this standardized methodology is essential for ensuring the quality and performance of Cefdinir oral suspension products. The provided workflow and data serve as a valuable resource for researchers, scientists, and drug development professionals in this field. The dissolution profile is a key indicator of product performance and can be used to ensure consistency between different batches and formulations.

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